molecular formula C24H26N6O2 B2915329 N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 873002-34-7

N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2915329
CAS No.: 873002-34-7
M. Wt: 430.512
InChI Key: UWGKTHZTDMJVOA-UHFFFAOYSA-N
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Description

N-(2-(6-((2-Methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is notable for its pharmacological relevance, particularly in targeting adenosine receptors and other central nervous system (CNS) targets . The compound’s structure includes a 2-methoxyphenethylamino substituent at position 6 of the triazolopyridazine ring and a 4-methylbenzamide group linked via an ethyl chain at position 2. These modifications are designed to optimize receptor binding affinity and selectivity, as well as pharmacokinetic properties such as metabolic stability and solubility .

Properties

IUPAC Name

N-[2-[6-[2-(2-methoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O2/c1-17-7-9-19(10-8-17)24(31)26-16-14-23-28-27-22-12-11-21(29-30(22)23)25-15-13-18-5-3-4-6-20(18)32-2/h3-12H,13-16H2,1-2H3,(H,25,29)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGKTHZTDMJVOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.

  • Molecular Formula : C24_{24}H26_{26}N6_{6}O2_{2}
  • Molecular Weight : 430.5 g/mol
  • CAS Number : 873002-34-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Triazole derivatives often exhibit inhibitory effects on enzymes such as aromatase and carbonic anhydrase. These interactions can lead to significant therapeutic effects in conditions like cancer and metabolic disorders .
  • Antimicrobial Activity : Research indicates that triazole-containing compounds can display antimicrobial properties against a range of pathogens, including bacteria and fungi .

Antimicrobial Activity

Studies have shown that triazole derivatives possess notable antimicrobial properties. For example:

  • A study found that similar triazole compounds exhibited moderate activity against Staphylococcus aureus and Enterococcus faecalis .
  • The presence of the methoxyphenethyl group in this compound may enhance its interaction with microbial targets.

Anticancer Activity

Triazoles are also recognized for their potential anticancer properties:

  • Compounds with similar structures have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been documented:

  • Research suggests that these compounds can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases .

Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialModerate activity against Staphylococcus aureus and Enterococcus faecalis.
AnticancerInduction of apoptosis in cancer cell lines; inhibition of cell proliferation observed.
Anti-inflammatoryModulation of inflammatory pathways; potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃ in ) increase lipophilicity but may reduce solubility .
  • Methoxy vs. Methyl Groups: The target compound’s 2-methoxyphenethylamino group balances hydrophilicity and aromatic interactions, whereas 4-methoxybenzamide () enhances electron density for hydrogen bonding .

Q & A

Basic: What synthetic strategies are recommended for synthesizing this triazolopyridazine-benzamide hybrid?

Methodological Answer:
The compound’s synthesis likely involves multi-step routes, including:

  • Triazolopyridazine Core Formation : Cyclization of 6-chloropyridazine derivatives with hydrazine or triethyl orthoacetate, as demonstrated in triazolopyridazine syntheses .
  • Amine Coupling : Reaction of 6-chloro-triazolopyridazine intermediates with 2-methoxyphenethylamine under nucleophilic aromatic substitution (SNAr) conditions .
  • Benzamide Introduction : Activation of 4-methylbenzoic acid as an acyl chloride, followed by coupling with the ethylamine sidechain via amide bond formation .
    Critical Considerations : Use protecting groups (e.g., Boc) for amine functionalities, and monitor reaction progress via HPLC or TLC. Purification may require column chromatography or recrystallization .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency against BET proteins?

Methodological Answer:

  • Core Modifications : Replace the triazolopyridazine scaffold with analogs (e.g., triazolo[4,3-a]pyridines) to assess impact on BRD4 binding affinity, as seen in bivalent BET inhibitors .
  • Substituent Variation : Systematically alter the 2-methoxyphenethyl and 4-methylbenzamide groups to evaluate steric/electronic effects. For example, replace methoxy with ethoxy or halogen to probe hydrophobic interactions .
  • Bivalent Binding : Introduce secondary pharmacophores (e.g., piperidine derivatives) to mimic bivalent inhibitors like AZD5153, which enhance potency through dual BRD4 domain engagement .
    Validation : Use surface plasmon resonance (SPR) for binding kinetics and cellular assays (e.g., c-Myc downregulation in leukemia models) .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazolopyridazine ring and benzamide substitution .
  • Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight and detect impurities .
  • HPLC-PDA : Purity assessment (>98%) with photodiode array detection to identify byproducts from incomplete coupling reactions .
    Data Interpretation : Compare spectral data with literature values for triazolopyridazine derivatives .

Advanced: How can molecular docking guide the identification of biological targets for this compound?

Methodological Answer:

  • Target Selection : Prioritize bromodomains (BRD4, BRD2) or kinases, given structural similarities to known inhibitors .
  • Docking Workflow :
    • Prepare the compound’s 3D structure using tools like Open Babel.
    • Use GOLD or AutoDock Vina for docking into BRD4 (PDB: 5UJ1) or kinase domains (e.g., EGFR).
    • Score poses using ChemPLP or Glide SP scoring functions .
      Validation : Cross-validate with experimental IC₅₀ values from kinase profiling panels or BET inhibition assays .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antiproliferative Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MV4-11 leukemia) to assess growth inhibition .
  • Enzyme Inhibition : Fluorescence polarization assays for BRD4 binding or ADP-Glo™ kinase assays .
  • Cellular Target Engagement : Western blotting for c-Myc or BCL-2 downregulation, indicative of BET inhibition .
    Controls : Include reference inhibitors (e.g., JQ1 for BRD4) and vehicle-treated samples.

Advanced: How can contradictory data on compound efficacy in different cell lines be resolved?

Methodological Answer:

  • Mechanistic Profiling : Perform RNA-seq or proteomics to identify differential pathway activation (e.g., apoptosis vs. senescence) .
  • Pharmacokinetic (PK) Analysis : Measure intracellular compound concentrations via LC-MS to rule out uptake differences .
  • Genetic Context : CRISPR-Cas9 knockout of suspected resistance genes (e.g., efflux pumps) in non-responsive lines .
    Example : AZD5153 showed variable efficacy in xenografts due to tumor microenvironment factors, requiring orthotopic models for validation .

Basic: What are the key stability considerations for storage and handling?

Methodological Answer:

  • Storage Conditions : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the benzamide group .
  • Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with HPLC analysis at 0, 1, 3, and 6 months .
  • Light Sensitivity : Protect from UV light due to the triazolopyridazine chromophore .

Advanced: What strategies improve bioavailability for in vivo studies?

Methodological Answer:

  • Prodrug Design : Convert the benzamide to a methyl ester or PEGylated derivative to enhance solubility .
  • Formulation Optimization : Use lipid nanoparticles or cyclodextrin complexes for intravenous administration .
  • PK/PD Modeling : Monitor plasma half-life and tissue distribution in rodent models to adjust dosing regimens .

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